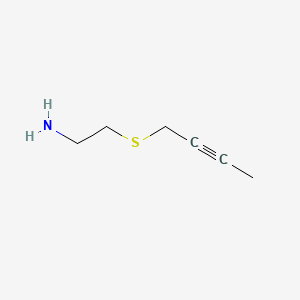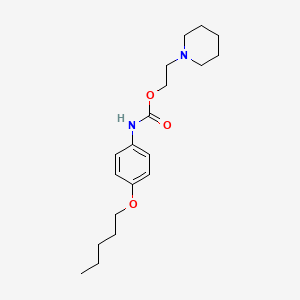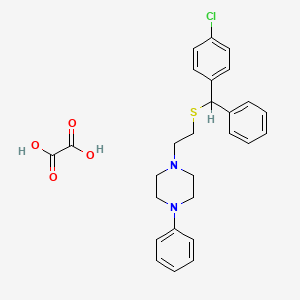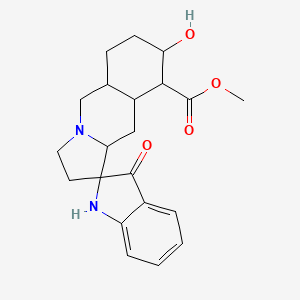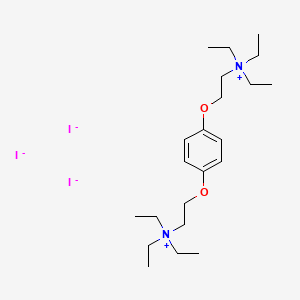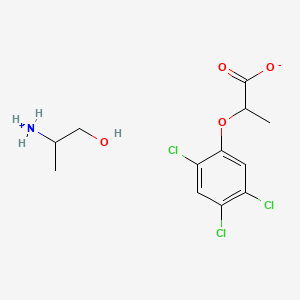
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is a compound that combines the properties of a quaternary ammonium ion and a chlorophenoxy herbicide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propanoic acid with 1-hydroxypropan-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2,4,5-trichlorophenoxy)propanoic acid+1-hydroxypropan-2-ylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its role as a herbicide.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts by disrupting the growth and development of plants. It interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventual death. The molecular targets include enzymes and receptors involved in plant growth regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another chlorophenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar chemical structure and herbicidal activity.
Glyphosate: A widely used herbicide with a different mechanism of action but similar applications.
Uniqueness
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is unique due to its combination of a quaternary ammonium ion and a chlorophenoxy herbicide. This dual functionality may provide enhanced activity and specificity compared to other similar compounds.
Propriétés
Numéro CAS |
53404-13-0 |
|---|---|
Formule moléculaire |
C12H16Cl3NO4 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C3H9NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3(4)2-5/h2-4H,1H3,(H,13,14);3,5H,2,4H2,1H3 |
Clé InChI |
VHWQUDILEMEHBO-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)[NH3+].CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


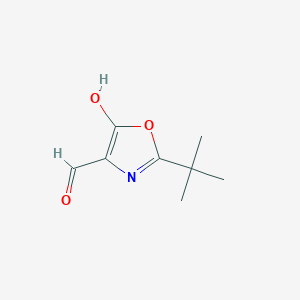


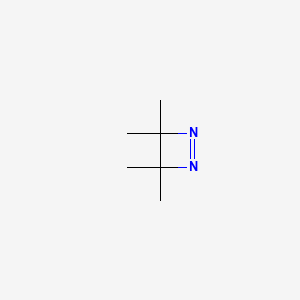
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
